molecular formula C11H12N2O2S B2612444 5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1623084-02-5

5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2612444
CAS No.: 1623084-02-5
M. Wt: 236.29
InChI Key: RTKQKEBAAKXABJ-UHFFFAOYSA-N
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Description

5-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a pyrrole group at position 2, a propyl chain at position 5, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₁H₁₂N₂O₂S, with a molecular weight of 236.29 g/mol, and it is registered under CAS number 1623084-02-5 . The compound is characterized by a planar thiazole ring, with the pyrrole group contributing aromaticity and the propyl chain influencing lipophilicity.

Available data indicate a purity of ≥95% for commercial samples, though specific physicochemical properties such as melting point, boiling point, and solubility remain undocumented in the provided sources .

Properties

IUPAC Name

5-propyl-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-5-8-9(10(14)15)12-11(16-8)13-6-3-4-7-13/h3-4,6-7H,2,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKQKEBAAKXABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)N2C=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 5-propyl-2-aminothiazole with 1H-pyrrole-1-carboxylic acid in the presence of a dehydrating agent . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety enables classic acid-derived transformations:

Reaction TypeConditionsProduct ExampleKey ObservationsSources
Esterification Alcohol + H<sub>2</sub>SO<sub>4</sub> or DCC/DMAPMethyl/ethyl estersHigh yields (>80%) in methanol/ethanol under reflux
Amidation Thionyl chloride → acyl chloride + aminePrimary/secondary amidesRequires anhydrous conditions; triethylamine as base
Decarboxylation Heating with Cu or quinoline5-propyl-2-(1H-pyrrol-1-yl)thiazoleLoss of CO<sub>2</sub> at >200°C; monitored via TGA

Thiazole Ring Reactivity

The thiazole ring participates in electrophilic and nucleophilic reactions:

Electrophilic Aromatic Substitution

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C introduces nitro groups at position 5 of the thiazole ring.

  • Halogenation : NBS or Cl<sub>2</sub>/FeCl<sub>3</sub> selectively substitutes the thiazole’s C-5 position .

Nucleophilic Attacks

  • Deprotonation at C-2 (adjacent to pyrrole) enables alkylation with Grignard reagents (e.g., CH<sub>3</sub>MgBr).

Pyrrole Ring Reactivity

The 1H-pyrrol-1-yl group undergoes electrophilic substitution typical of aromatic pyrroles:

ReactionReagents/ConditionsPosition SelectivityBy-Products
Sulfonation SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 50°CC-3 and C-4Minimal (<5%)
Acylation (Friedel-Crafts) AcCl/AlCl<sub>3</sub> in DCMC-3Diacylated <10%

Cross-Coupling Reactions

The thiazole-pyrrole system facilitates catalytic cross-coupling:

  • Suzuki-Miyaura : Pd(PPh<sub>3</sub>)<sub>4</sub> catalyzes aryl boronic acid coupling at C-5 of thiazole (yields 60–75%).

  • Buchwald-Hartwig : Amination of pyrrole’s C-3 using Pd<sub>2</sub>(dba)<sub>3</sub>/Xantphos .

Redox Reactions

  • Oxidation : KMnO<sub>4</sub> in acidic medium oxidizes the propyl chain to a carboxylic acid derivative.

  • Reduction : NaBH<sub>4</sub> selectively reduces the thiazole’s C=N bond, forming a dihydrothiazole intermediate.

Heterocyclic Functionalization

The compound serves as a precursor for fused heterocycles:

  • Pyrazole Formation : Reaction with hydrazine hydrate yields pyrazolo-thiazole hybrids .

  • Oxadiazole Synthesis : Condensation with CS<sub>2</sub>/KOH forms 1,3,4-oxadiazole derivatives .

Mechanistic Insights

  • Decarboxylation Mechanism : Proceeds via a six-membered transition state involving the carboxylic acid and thiazole nitrogen, confirmed by DFT calculations.

  • Electrophilic Substitution : Pyrrole’s electron-rich nature directs electrophiles to C-3/C-4, while thiazole’s electron deficiency favors C-5 substitution .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry . Research has indicated that derivatives of thiazole compounds possess a wide range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives can exhibit significant antimicrobial properties. For instance, a derivative similar to 5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid demonstrated efficacy against various bacterial strains .
  • Anticancer Properties : Thiazole compounds have been investigated for their potential in cancer therapy. Research indicates that certain thiazoles can inhibit tumor growth by inducing apoptosis in cancer cells .

Case Study: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry reported that a thiazole derivative exhibited potent activity against Staphylococcus aureus and Escherichia coli, showcasing the potential of 5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid as a lead compound for developing new antibiotics .

Agricultural Applications

In agriculture, thiazole derivatives are being explored for their potential as pesticides and herbicides . The unique structural features of 5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid may enhance its efficacy in pest control.

Example: Pesticidal Activity

Research has indicated that thiazole compounds can act as effective insecticides. A derivative demonstrated significant insecticidal activity against common agricultural pests, suggesting that 5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid could be developed into a novel pesticide formulation .

Materials Science

The compound's unique chemical structure also opens avenues in materials science , particularly in the development of new polymers and nanomaterials. Its ability to form stable complexes with metals can be utilized in creating advanced materials with specific properties.

Application in Nanotechnology

Recent studies have explored the use of thiazole derivatives in synthesizing metal nanoparticles. The compound can act as a stabilizing agent for nanoparticles used in various applications, including catalysis and drug delivery systems .

Mechanism of Action

The mechanism of action of 5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Data of Analogous Thiazole Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
5-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid 1623084-02-5 C₁₁H₁₂N₂O₂S 236.29 - Propyl (C5), pyrrole (C2), carboxylic acid (C4)
5-Isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid 1322604-71-6 C₁₁H₁₂N₂O₂S 236.29 - Isopropyl (C5), pyrrole (C2), carboxylic acid (C4)
5-(2-Phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid EN300-303228 C₁₆H₁₄N₂O₂S 298.37 - Phenylethyl (C5), pyrrole (C2), carboxylic acid (C4)
4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid EN300-186611 C₁₁H₁₂N₂O₂S 203.24 - Propyl (C4), pyrrole (C2), carboxylic acid (C5) (positional isomer)
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid 845885-82-7 C₁₀H₆ClNO₂S 239.67 - Chlorophenyl (C2), carboxylic acid (C4) (lacks pyrrole group)

Substituent-Specific Analysis

Alkyl Chain Variations at Position 5
  • 5-Isopropyl variant: The branched isopropyl group (vs. However, molecular weight remains identical to the propyl analog .
  • 5-Phenylethyl variant : The bulky aromatic substituent significantly increases molecular weight (298.37 g/mol) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Positional Isomerism
  • 4-Propyl-5-carboxylic acid isomer : Swapping the propyl and carboxylic acid groups reduces molecular weight (203.24 g/mol) and alters electronic effects on the thiazole ring. The carboxylic acid at C5 may disrupt conjugation compared to the C4 position, affecting reactivity .
Heterocyclic vs. Aromatic Substituents at Position 2
  • The electron-withdrawing chlorine atom may also modulate ring electrophilicity .

Physicochemical and Functional Implications

  • Lipophilicity : The phenylethyl derivative (logP uncalculated but inferred to be higher) is likely more lipophilic than the propyl/isopropyl analogs, impacting pharmacokinetic properties like absorption and distribution.
  • Solubility : The carboxylic acid group in all analogs confers moderate aqueous solubility, though steric bulk (e.g., phenylethyl) may counteract this.
  • Synthetic Accessibility : The pyrrole-substituted derivatives require multi-step synthesis, including cyclocondensation and functional group interconversion, as hinted in patent descriptions .

Biological Activity

5-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This article delves into its chemical structure, synthesis, and significant biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid is C₁₁H₁₂N₂O₂S, with a molecular weight of approximately 236.29 g/mol. The compound features a thiazole ring, a pyrrole moiety, and a propyl group, which contribute to its unique reactivity and solubility characteristics .

Synthesis

The synthesis of 5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. These methods can vary based on the available reagents and desired yields. The presence of the carboxylic acid functional group enhances its reactivity in biological systems .

Antimicrobial Activity

Research indicates that 5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains. Docking studies suggest that it may bind effectively to certain bacterial enzymes, inhibiting their function and thus exerting antimicrobial effects .

Anti-inflammatory Activity

The structural components of this compound suggest potential anti-inflammatory effects. Heterocycles like thiazoles and pyrroles are often associated with anti-inflammatory activities due to their ability to modulate inflammatory pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to 5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid. For instance:

  • A derivative from a similar class has shown potent anti-proliferative activity against various tumor cell lines, demonstrating cell cycle arrest at the G0/G1 phase without affecting normal human cells .
  • In vitro evaluations have indicated that compounds with structural similarities can inhibit cancer cell proliferation significantly, with IC50 values comparable to established anticancer drugs like doxorubicin .

Comparative Analysis

To better understand the uniqueness of 5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid in relation to similar compounds, the following table summarizes key structural features:

Compound NameStructural FeaturesUnique Aspects
4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acidSimilar thiazole and pyrrole structureDifferent position of carboxylic group
2-Propyltiazolecarboxylic acidContains thiazole and carboxylic acidLacks pyrrole component
5-Ethylthiazolecarboxylic acidThiazole ring with ethyl substitutionAbsence of pyrrole; different alkyl chain

The unique combination of the propyl group and specific positioning of the carboxylic acid group distinguishes this compound while contributing to its distinct biological activities .

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives similar to 5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid showed significant activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL .
  • Cancer Cell Line Inhibition : Another study reported that certain thiazole derivatives exhibited selective inhibition against human B-cell lymphoma cell lines (BJAB), indicating potential therapeutic applications in oncology .
  • Molecular Docking Studies : Computational studies revealed that this compound could effectively bind to target proteins involved in cancer progression and inflammation, supporting its potential as a lead compound for drug development .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid, and how can reaction parameters be optimized?

Answer: The compound can be synthesized via cyclocondensation of a thiazole precursor with 2,5-dimethoxytetrahydrofuran in glacial acetic acid under reflux. Key parameters include:

  • Stoichiometric ratios : A 1:1.5 molar ratio of thiazole amine to tetrahydrofuran derivative improves pyrrole ring formation.
  • Reaction monitoring : TLC tracks progress, with reflux typically requiring 1–3 hours.
  • Purification : Recrystallization in ethanol removes byproducts and enhances purity (>95%) .

Q. Which spectroscopic techniques are critical for structural characterization, and how are spectral interpretations validated?

Answer:

  • FTIR : Identifies carboxylic acid C=O (~1700 cm⁻¹) and thiazole C=N (~1600 cm⁻¹).
  • NMR : 1H NMR resolves propyl chain environments (δ 0.8–1.6 ppm) and pyrrole protons (δ 6.2–6.8 ppm).
  • X-ray crystallography : Validates 3D geometry and hydrogen-bonding networks. Theoretical DFT calculations (e.g., B3LYP/6-311++G(d,p)) cross-validate experimental IR/NMR data .

Q. How can solubility and stability be assessed for biological assays?

Answer:

  • Solubility : Use saturation shake-flask methods in DMSO/PBS mixtures.
  • Stability : Monitor via HPLC at physiological conditions (pH 7.4, 37°C) over 72 hours. Degradation products indicate susceptibility to hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and electronic properties of this compound?

Answer:

  • DFT calculations : Model frontier molecular orbitals (FMOs) to identify electron-rich regions (e.g., pyrrole nitrogen) for electrophilic substitution.
  • Electrostatic potential (ESP) maps : Highlight nucleophilic/electrophilic sites, guiding derivatization strategies.
  • Reactivity indices : Fukui functions quantify site-specific reactivity .

Q. What strategies resolve spectral discrepancies caused by tautomerism or impurities?

Answer:

  • Variable-temperature NMR : Detect tautomerism via signal coalescence at elevated temperatures.
  • HPLC-UV/Vis : Quantify impurities (>0.1% detection limit).
  • Recrystallization : Isolate polymorphs using ethanol or DMSO to eliminate solvent-derived artifacts .

Q. How can molecular docking optimize bioactivity through structural modifications?

Answer:

  • Docking (AutoDock Vina) : Simulate binding to enzyme active sites (e.g., kinases). Prioritize substituents that enhance hydrogen bonding (e.g., carboxylate groups).
  • Free energy perturbation (FEP) : Predict affinity changes for propyl chain elongation or pyrrole substitution.
  • Synthetic prioritization : Focus on derivatives with ΔG < -8 kcal/mol in docking scores .

Q. What experimental designs address contradictions in biological activity data?

Answer:

  • Dose-response curves : Use Hill slopes to confirm target specificity vs. off-target effects.
  • Redundant assays : Validate enzyme inhibition via fluorescence polarization and calorimetry.
  • Negative controls : Include structurally similar but inactive analogs to rule out assay artifacts .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventGlacial acetic acid
Reflux time1–3 hours
Purification methodEthanol recrystallization

Q. Table 2: Spectroscopic Benchmarks

TechniqueCritical ObservationsReference
1H NMRPyrrole protons: δ 6.2–6.8 ppm
FTIRC=O stretch: ~1700 cm⁻¹
X-ray diffractionHydrogen-bond length: 2.6–2.8 Å

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